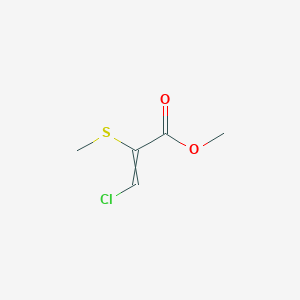
3-(3-Methoxy-4-methylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-4-methylphenyl)acrylic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Methoxy-4-methylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, 3-methoxy-4-methylbenzaldehyde can react with acetic anhydride in the presence of sodium acetate to yield 3-methoxy-4-methylcinnamic acid .
Industrial Production Methods
Industrial production of 3-methoxy-4-methylcinnamic acid often involves optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound with a similar structure but lacking the methoxy and methyl groups.
4-Methoxycinnamic Acid: Similar structure with a methoxy group but without the methyl group.
4-Methylcinnamic Acid: Similar structure with a methyl group but without the methoxy group.
Uniqueness
3-(3-Methoxy-4-methylphenyl)acrylic acid is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
VAQDMGWYJCJJIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

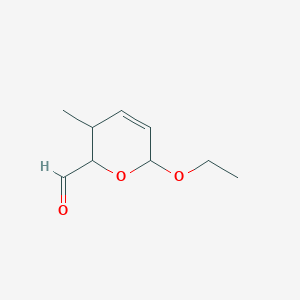
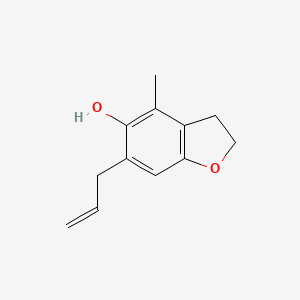


![Furo[3,2-c]quinoline](/img/structure/B8618731.png)

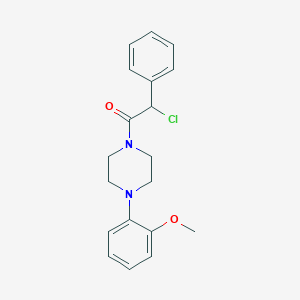
![N-[4-(4-cyclohexyl-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8618742.png)
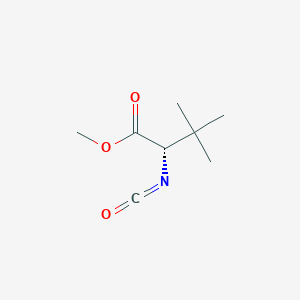
![Cyclopropanamine, 1-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B8618781.png)

![(9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B8618794.png)
